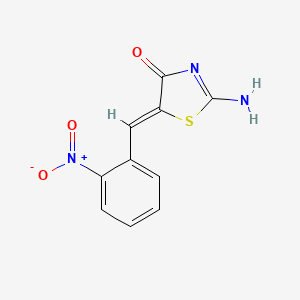![molecular formula C15H12Cl2N2OS B5803380 N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide, also known as DCA or dichloroacetate, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DCA has been shown to have promising effects in cancer treatment, metabolic disorders, and neurological diseases.
作用機序
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide works by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for inhibiting the pyruvate dehydrogenase complex (PDC). PDC is necessary for the conversion of pyruvate to acetyl-CoA, which is a critical step in the production of ATP through the Krebs cycle. By inhibiting PDK, this compound promotes the activity of PDC, leading to increased glucose metabolism and ATP production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the promotion of glucose metabolism, the reduction of insulin resistance, and the inhibition of cancer cell growth. This compound has also been shown to improve mitochondrial function and reduce oxidative stress, which may have potential therapeutic effects in neurological diseases.
実験室実験の利点と制限
One of the advantages of using N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, this compound has a short half-life and is rapidly metabolized, which may limit its effectiveness in certain applications. Additionally, this compound has been shown to have variable effects in different types of cancer cells, which may require further investigation.
将来の方向性
There are several future directions for the study of N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide, including the development of more effective synthesis methods, the investigation of its potential therapeutic applications in metabolic disorders and neurological diseases, and the exploration of its potential synergistic effects with other drugs. Additionally, further research is needed to understand the mechanisms underlying the variable effects of this compound in different types of cancer cells, which may lead to the development of more personalized cancer treatments.
合成法
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized through several methods, including the reaction of chloroacetic acid with sodium hydroxide, followed by the reaction with thionyl chloride and 3,5-dichloroaniline. Another method involves the reaction of 3,5-dichloroaniline with carbon disulfide and sodium hydroxide, followed by the reaction with methyl chloroformate. This compound can also be synthesized through the reaction of dichloroacetic acid with 4-methylaniline.
科学的研究の応用
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by targeting the mitochondria and inducing apoptosis. This compound also has potential applications in metabolic disorders, such as diabetes and obesity, by promoting glucose metabolism and reducing insulin resistance. In neurological diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress, which may have potential therapeutic effects in diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-13-7-11(16)6-12(17)8-13/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKOXNDZVAIVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)


![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)

![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)

